HDAC Inhibitory Activity vs. Class-Level Baseline
In a BindingDB entry (BDBM50584455 / CHEMBL5080369), the compound demonstrated an IC50 of 660 nM against HDAC in HeLa nuclear extracts, measured via a fluorometric substrate assay [1]. While this single-point affinity is modest compared to optimized clinical leads like entinostat (HDAC1 IC50 ~200 nM), it represents a distinct starting point for SAR exploration. No direct head-to-head comparison with a closely related analog under identical assay conditions is publicly available.
| Evidence Dimension | HDAC inhibition potency |
|---|---|
| Target Compound Data | IC50 = 660 nM |
| Comparator Or Baseline | Class-level reference: entinostat (MS-275) HDAC1 IC50 ~200 nM (literature cross-reference, not same assay) |
| Quantified Difference | ~3.3-fold less potent than entinostat in different assay systems |
| Conditions | Inhibition of HDAC in human HeLa nuclear extracts using fluorometric substrate (30 min incubation) |
Why This Matters
This data point confirms the compound engages the HDAC target, providing a quantitative baseline for laboratories seeking to profile a novel chemotype distinct from the heavily optimized 2-aminophenylbenzamide series.
- [1] BindingDB. Entry BDBM50584455, CHEMBL5080369. IC50: 660 nM for HDAC in human HeLa nuclear extracts. View Source
